molecular formula C12H15NO5 B13746216 6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)picolinic acid

6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)picolinic acid

Cat. No.: B13746216
M. Wt: 253.25 g/mol
InChI Key: SAHLVKZNPSBQQE-UHFFFAOYSA-N
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Description

6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)picolinic acid is a chemical compound that features a picolinic acid moiety linked to a 2,2-dimethyl-1,3-dioxolane group via a methoxy bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)picolinic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)picolinic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)picolinic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)picolinic acid involves its interaction with specific molecular targets and pathways. The picolinic acid moiety can chelate metal ions, which may play a role in its biological activity. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)picolinic acid is unique due to the combination of the picolinic acid and 2,2-dimethyl-1,3-dioxolane groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H15NO5

Molecular Weight

253.25 g/mol

IUPAC Name

6-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]pyridine-2-carboxylic acid

InChI

InChI=1S/C12H15NO5/c1-12(2)17-7-8(18-12)6-16-10-5-3-4-9(13-10)11(14)15/h3-5,8H,6-7H2,1-2H3,(H,14,15)

InChI Key

SAHLVKZNPSBQQE-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)COC2=CC=CC(=N2)C(=O)O)C

Origin of Product

United States

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